molecular formula C23H28N2O3 B4252974 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one

Cat. No.: B4252974
M. Wt: 380.5 g/mol
InChI Key: CENPXVJKQBLMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, a piperidinone ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Construction of the Piperidinone Ring: The piperidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a keto-amine.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety is known to interact with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics . This can lead to the inhibition of cell division and induce apoptosis in cancer cells. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and potentially providing therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one is unique due to the combination of its isoquinoline, piperidinone, and methoxybenzyl moieties

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-28-21-9-4-6-18(14-21)15-25-12-5-11-23(27,22(25)26)17-24-13-10-19-7-2-3-8-20(19)16-24/h2-4,6-9,14,27H,5,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPXVJKQBLMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Reactant of Route 3
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Reactant of Route 5
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Reactant of Route 6
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.